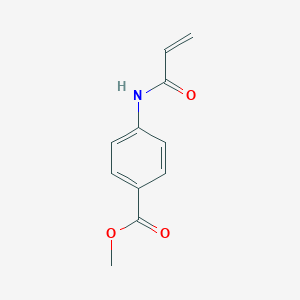

Methyl 4-acrylamidobenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-(prop-2-enoylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-3-10(13)12-9-6-4-8(5-7-9)11(14)15-2/h3-7H,1H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPNNRAUICQKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Methodological Innovations for Methyl 4 Acrylamidobenzoate

Established Synthetic Pathways for Acrylamidobenzoate Monomers

The synthesis of acrylamidobenzoate monomers traditionally relies on well-established acylation reactions. A primary and widely adopted method is the Schotten-Baumann reaction, which involves the acylation of an aminobenzoate with acryloyl chloride. This reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct formed during the reaction.

The general scheme involves dissolving the aminobenzoate precursor, such as an ester of 4-aminobenzoic acid, in a suitable solvent. An aqueous or organic base is then added, followed by the slow addition of acryloyl chloride, often at reduced temperatures to control the exothermic nature of the reaction. The resulting acrylamidobenzoate monomer can then be isolated through precipitation and purified by recrystallization. This method is valued for its reliability and the general availability of the starting materials.

Advanced Synthetic Approaches to Methyl 4-Acrylamidobenzoate

While traditional methods are effective, research has also moved towards more advanced synthetic approaches to enhance efficiency, yield, and purity. These methods include the specific functionalization of precursors and the development of streamlined one-pot reactions.

Functionalization of Aminobenzoate Precursors

The most direct synthesis of this compound involves the functionalization of its immediate precursor, Methyl 4-aminobenzoate (B8803810). rsc.org This approach focuses on the N-acylation of the amino group with an acrylic acid derivative.

The reaction typically involves reacting Methyl 4-aminobenzoate with acryloyl chloride in a suitable solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetone. A base, such as triethylamine (TEA) or pyridine, is essential to scavenge the HCl generated. The reaction is often initiated at 0°C to manage its exothermicity and then allowed to proceed at room temperature.

Table 1: Reaction Parameters for the Synthesis of this compound via Precursor Functionalization

| Parameter | Condition | Purpose |

| Precursor | Methyl 4-aminobenzoate | Provides the benzoate (B1203000) backbone. |

| Acylating Agent | Acryloyl Chloride | Introduces the acrylamide (B121943) moiety. |

| Solvent | Dichloromethane (DCM) | Provides a reaction medium. |

| Base | Triethylamine (TEA) | Neutralizes HCl byproduct. |

| Temperature | 0°C to Room Temp | Controls reaction rate and minimizes side reactions. |

Another approach involves the coupling of Methyl 4-aminobenzoate with acrylic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method avoids the generation of HCl but requires the removal of the urea (B33335) byproduct.

One-Pot and Multicomponent Reaction Strategies

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and multicomponent reactions (MCRs). rsc.org MCRs, in particular, offer a powerful strategy by combining three or more reactants in a single step to form a complex product, thereby reducing waste and saving time. researchgate.netmdpi.com

While a specific multicomponent reaction for this compound is not prominently documented, the principles of MCRs can be applied. A hypothetical one-pot, two-step synthesis could start with 4-aminobenzoic acid, which is first esterified with methanol (B129727) in the presence of an acid catalyst (like H₂SO₄). rsc.org Following the esterification, the reaction mixture's conditions could be altered (e.g., by adding a base and acryloyl chloride) to facilitate the N-acylation in the same vessel, thus avoiding the isolation of the intermediate Methyl 4-aminobenzoate.

The development of true MCRs for such monomers is an active area of research, often involving domino reactions where the product of one reaction step becomes the substrate for the next in a cascade sequence. scirp.orgnih.gov

Reaction Mechanism Analysis in this compound Synthesis

The predominant mechanism for the synthesis of this compound from Methyl 4-aminobenzoate and acryloyl chloride is a nucleophilic acyl substitution .

The mechanism can be broken down into the following key steps:

Nucleophilic Attack: The nitrogen atom of the amino group in Methyl 4-aminobenzoate acts as a nucleophile. It attacks the electrophilic carbonyl carbon of acryloyl chloride. This leads to the breaking of the carbonyl π bond and the formation of a tetrahedral intermediate.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed, which contains a negatively charged oxygen atom and a positively charged nitrogen atom.

Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the carbonyl double bond, which is energetically favorable. This process is accompanied by the elimination of the chloride ion (Cl⁻), which is a good leaving group.

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (e.g., triethylamine). This step neutralizes the product and regenerates the base's catalytic or scavenging function, yielding the final product, this compound.

In syntheses that use acrylic acid with a coupling agent like DCC, the mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.

Optimization Strategies for Monomer Yield and Purity

Optimizing the synthesis of this compound is crucial for industrial applications, where high yield and purity are paramount. beilstein-journals.org Optimization involves systematically varying reaction parameters to find the ideal conditions. journalirjpac.com

Key parameters that are typically optimized include:

Molar Ratio of Reactants: The stoichiometry between Methyl 4-aminobenzoate, the acylating agent, and the base is critical. A slight excess of the acylating agent may be used to ensure complete conversion of the starting amine, but a large excess can lead to side reactions and purification challenges.

Temperature: Temperature control is vital. aidic.it Lower initial temperatures (e.g., 0°C) are often used to control the initial exothermic reaction, while subsequent heating might be required to drive the reaction to completion.

Reaction Time: The duration of the reaction is monitored (e.g., by Thin Layer Chromatography - TLC) to ensure maximum conversion without the formation of degradation products. chemspider.com

Choice of Solvent and Base: The polarity of the solvent can influence reaction rates. The strength and steric hindrance of the base can also affect the reaction's efficiency and the potential for side reactions.

Purification Method: The final purity is highly dependent on the purification technique. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method for obtaining a highly pure crystalline monomer.

Table 2: Optimization Parameters and Their Impact on Synthesis

| Parameter | Variable | Effect on Yield/Purity | Typical Optimized Condition |

| Reactant Ratio | Molar ratio of amine:acyl chloride:base | Affects conversion and side products. | 1 : 1.1 : 1.2 |

| Temperature | Reaction temperature (°C) | Influences reaction rate and selectivity. cetjournal.it | 0°C initially, then room temp. |

| Catalyst | Type and amount of base/coupling agent | Can accelerate the reaction and improve yield. | Triethylamine or Pyridine |

| Reaction Time | Duration (hours) | Determines the extent of reaction completion. | 2-6 hours |

| Solvent | Solvent type | Affects solubility and reaction kinetics. | Dichloromethane or THF |

Recent advances have also explored the use of continuous flow reactors and automated platforms, which allow for rapid screening of multiple reaction conditions to quickly identify the optimal parameters for both yield and purity. aidic.itcetjournal.it

Polymerization Kinetics and Mechanisms of Methyl 4 Acrylamidobenzoate

Free Radical Polymerization of Methyl 4-Acrylamidobenzoate

Free radical polymerization is a fundamental chain-growth polymerization technique. fiveable.me It consists of three main stages: initiation, propagation, and termination. wikipedia.org

Initiation Mechanisms and Initiator Systems

The initiation phase involves the generation of free radicals from an initiator molecule, which then react with a monomer to start the polymer chain. wikipedia.org The selection of an appropriate initiator is crucial and primarily depends on its solubility in the reaction medium and its decomposition temperature. sigmaaldrich.com

For polymerizations in organic solvents, initiators like 2,2'-Azobis(2-methylpropionitrile) (AIBN) and benzoyl peroxide are commonly used. sigmaaldrich.com If the reaction is conducted in an aqueous system, water-soluble initiators such as potassium persulfate or 4,4'-Azobis(4-cyanovaleric acid) are suitable. sigmaaldrich.com The concentration of the initiator also plays a significant role; a higher initiator concentration leads to a faster nominal reaction rate. imaging.orgmdpi.com

The general mechanism for initiation can be described as:

Decomposition of Initiator (I): I → 2R•

Addition to Monomer (M): R• + M → RM•

The rate of initiation is dependent on the concentrations of both the initiator and the monomer. libretexts.org

Propagation and Chain Growth Kinetics

During propagation, monomer units are sequentially added to the growing polymer chain's active radical end. fiveable.meyoutube.com This process leads to the rapid formation of high molecular weight polymers. fiveable.me The rate of propagation is influenced by several factors including monomer reactivity, temperature, solvent, and steric hindrance. fiveable.me

The kinetic chain length, which is the average number of monomer units added to a growing chain from initiation to termination, is a key parameter in chain-growth polymerization. wikipedia.org It directly influences the degree of polymerization and, consequently, the physical properties of the resulting polymer. wikipedia.org The rate of propagation (Rp) can be expressed as:

Rp = kp[M][M•]

where:

kp is the rate constant for propagation

[M] is the monomer concentration

[M•] is the concentration of all active polymer chains youtube.com

Termination Mechanisms and Control

Termination is the final step where the active centers of the growing polymer chains are deactivated, resulting in a "dead" polymer. wikipedia.org There are two primary mechanisms for termination:

Combination (or Coupling): Two growing polymer chains join together to form a single, longer polymer chain. This mechanism increases the molecular weight of the polymer. open.edu

Disproportionation: One polymer radical abstracts a hydrogen atom from another, leading to the formation of two separate polymer chains, one with a saturated end and the other with an unsaturated end. This process does not significantly alter the molecular weight. open.edu

For poly(methyl methacrylate) (PMMA), termination occurs through a combination of both coupling and disproportionation. open.edumdpi.com The termination reaction can be influenced by factors such as temperature and radical concentration. nih.gov Chain transfer reactions, where the radical activity is transferred to another molecule (monomer, solvent, or another polymer chain), can also lead to termination and potentially branching. open.edu

Controlled/Living Radical Polymerization (CRP) of Poly(this compound)

Controlled/living radical polymerization (CRP) techniques offer precise control over the molecular weight, molecular weight distribution (polydispersity), and architecture of polymers. sigmaaldrich.com Among the various CRP methods, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are particularly prominent. tcichemicals.com

Atom Transfer Radical Polymerization (ATRP) Modalities

ATRP is a versatile CRP method that relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide. sigmaaldrich.comuliege.be This equilibrium is mediated by a transition metal catalyst, commonly a copper complex with a ligand. sigmaaldrich.comsigmaaldrich.com ATRP allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.comnih.gov

A variety of initiators can be used in ATRP, including ethyl 2-bromoisobutyrate and methyl 2-chloropropionate. tcichemicals.comcmu.edu The choice of ligand, such as tris(2-dimethylaminoethyl)amine (Me6TREN) or N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA), is also critical for controlling the polymerization. 14.139.213cmu.edu

Different ATRP techniques have been developed, including:

Activators Regenerated by Electron Transfer (ARGET) ATRP: This method uses a reducing agent to regenerate the activator, allowing for the use of much lower concentrations of the copper catalyst. 14.139.213nih.gov

Photoinduced ATRP: This technique utilizes light to mediate the polymerization, offering spatial and temporal control over the reaction. cmu.eduescholarship.org Metal-free photoinduced ATRP systems have also been developed. rsc.org

The controlled nature of ATRP has been demonstrated for a range of monomers, including methacrylates and acrylamides. cmu.edunih.gov For instance, the controlled polymerization of N,N-dimethylacrylamide has been achieved using a methyl 2-chloropropionate/CuCl/Me6TREN system. cmu.edu

Table 1: Examples of Initiator and Ligand Systems in ATRP of (Meth)acrylates and (Meth)acrylamides

| Monomer Class | Initiator | Ligand | Catalyst | Reference |

| Acrylamides | Methyl 2-Chloropropionate | Me6TREN | Copper(I) Chloride | tcichemicals.com |

| Methacrylates | Ethyl 2-Bromoisobutyrate | HMTETA | Copper(II) Bromide | tcichemicals.com |

| Methacrylamides | 3-Chloropropionitrile | PMDETA | Copper(I) & (II) Chloride | tcichemicals.com |

This table is interactive. Click on the headers to sort.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Applications

RAFT polymerization is another powerful CRP technique that involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. sigmaaldrich.comsigmaaldrich.com The RAFT process allows for the synthesis of polymers with low polydispersity and high end-group functionality. sigmaaldrich.com

The mechanism of RAFT involves a series of addition-fragmentation equilibria, which allows for the controlled growth of polymer chains. monash.edu A key aspect of RAFT is the selection of an appropriate CTA for the specific monomer being polymerized. sigmaaldrich.com

RAFT has been successfully employed for the polymerization of various monomers, including methyl methacrylate (B99206) (MMA). sigmaaldrich.comsigmaaldrich.com For example, the polymerization of MMA using AIBN as the initiator and a RAFT agent like 2-cyano-2-propyl benzodithioate can produce well-defined poly(methyl methacrylate). sigmaaldrich.com The resulting polymers can be used as macroinitiators for the synthesis of block copolymers. dergipark.org.trrsc.org

Recent studies have also explored the depolymerization of polymers synthesized by RAFT, demonstrating the potential for monomer regeneration. nih.gov

Table 2: Examples of RAFT Polymerization Conditions for Methacrylates

| Monomer | RAFT Agent (CTA) | Initiator | Reference |

| Methyl Methacrylate | 4-Cyano-4-[(phenylcarbonothioyl)thio]pentanoic Acid | AIBN | tcichemicals.com |

| Methyl Methacrylate | 2-Cyanopropan-2-yl Benzodithioate | AIBN | tcichemicals.com |

This table is interactive. Click on the headers to sort.

The synthesis of azide-terminated poly(methyl methacrylate) via RAFT polymerization has also been reported, which can then be used in "click" chemistry reactions to create more complex polymer architectures. mdpi.com The kinetics of RAFT polymerization can be influenced by factors such as solvent and temperature. rsc.org

Nitroxide-Mediated Polymerization (NMP) Approaches

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) method that facilitates the synthesis of polymers with well-defined architectures. sci-hub.red The mechanism relies on the reversible termination of growing polymer chains by a stable nitroxide radical, creating a dynamic equilibrium between active propagating radicals and dormant macroalkoxyamine species. rsc.org This equilibrium minimizes irreversible termination reactions, allowing for control over molecular weight and dispersity. The general NMP mechanism involves initiation, propagation, and reversible deactivation, as shown in Scheme 1. rsc.org

Scheme 1: General reaction scheme for nitroxide-mediated polymerization. rsc.org

The technique is suitable for a wide range of "more activated monomers" (MAMs), a category that includes N-substituted and N,N-disubstituted acrylamides. rsc.orgresearchgate.net For these monomers, nitroxides such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) are particularly effective. acs.org

Research on N,N-diethylacrylamide, a structural analog, demonstrated that polymerization initiated by an SG1-based alkoxyamine (BlocBuilder) achieved high monomer conversion. acs.org While the number-average molar mass increased linearly with conversion, a hallmark of a controlled process, the polydispersity indices (PDI) were relatively high. However, the addition of free SG1 nitroxide at the start of the reaction significantly improved control, reducing the PDI to as low as 1.2 at 93% conversion. acs.org Similarly, studies on the NMP of N-(isobutoxymethyl)acrylamide (IBMA) showed a linear evolution of molecular weight with conversion up to 80%, maintaining low dispersities (Đ < 1.30). squarespace.com The living character of these systems is often confirmed through successful chain extension experiments with other monomers like styrene (B11656). acs.orgsquarespace.com

Other Controlled Radical Polymerization Techniques

Beyond NMP, other CRP techniques, notably Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), are highly relevant for polymerizing acrylamide (B121943) derivatives.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is an exceptionally versatile CRP method applicable to a vast range of monomers, including acrylamide derivatives, under various reaction conditions. acs.orgresearchgate.net The control is achieved by adding a suitable RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization through a degenerative chain transfer process. The selection of the chain transfer agent (CTA) is critical for success. researchgate.netmdpi.com

Studies on acrylamide polymerization show that trithiocarbonate-based CTAs are effective, and the choice of initiator and solvent (e.g., dimethyl sulfoxide) can lead to rapid polymerization with high conversions while maintaining the characteristics of a controlled process. researchgate.netmdpi.comnih.gov For instance, the use of dodecyl trithiodimethyl propionic acid (DMPA) as a CTA in DMSO at 70°C has been shown to be an efficient system for producing polyacrylamide with a restricted molecular weight distribution. mdpi.comnih.gov Furthermore, RAFT has been successfully used to polymerize complex functional monomers, such as N-acryloyl-l-phenylalanine, which, like this compound, contains an aromatic ring, demonstrating the technique's robustness for sophisticated monomer structures. researchgate.net

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique based on a reversible redox process catalyzed by a transition metal complex, most commonly copper. mdpi.com The catalyst system reversibly activates and deactivates the propagating polymer chains by transferring a halogen atom. mdpi.com While ATRP has been used for synthesizing well-defined poly(N-substituted acrylamide)s, its application can sometimes be limited by the need to remove the metal catalyst from the final polymer, which is a concern in electronic or biomedical applications. sci-hub.redrsc.org

Kinetic studies on the ATRP of model monomers like methyl acrylate (B77674) show features of a controlled polymerization, including a linear relationship between the natural logarithm of monomer concentration and time, and a linear increase in molecular weight with conversion. mdpi.comcmu.edu Light-controlled ATRP variants, such as photo-ATRP, offer enhanced temporal control over the polymerization process. rsc.org

Kinetic Studies in Controlled Polymerization

Kinetic analysis is essential for verifying the controlled nature of a polymerization reaction. In the context of CRP of acrylamide derivatives, several key indicators are monitored.

A linear relationship between ln([M]₀/[M]) and time indicates a constant concentration of propagating radicals, a primary feature of a controlled system. acs.orgsquarespace.commdpi.com Concurrently, a linear increase in the number-average molecular weight (Mₙ) with monomer conversion demonstrates that all chains are initiated at the beginning of the reaction and grow simultaneously. These ideal kinetic behaviors have been observed in the NMP of N-(isobutoxymethyl)acrylamide and the ATRP of methyl acrylate. squarespace.commdpi.com

For the NMP of N-(isobutoxymethyl)acrylamide, a strong Arrhenius relationship was found between the apparent rate constant (k_app) and temperature, as detailed in the table below. squarespace.com

| Temperature (°C) | Apparent Rate Constant (k_app, s⁻¹) | Dispersity (Đ) at >80% Conversion |

|---|---|---|

| 120 | 1.83 x 10⁻⁴ | 1.28 |

| 115 | 1.11 x 10⁻⁴ | 1.27 |

| 110 | 6.94 x 10⁻⁵ | 1.25 |

| 105 | 3.89 x 10⁻⁵ | 1.29 |

In RAFT polymerization of acrylamide, kinetic studies reveal that the choice of CTA and the CTA-to-initiator ratio significantly impact the reaction rate and control. researchgate.net Deviations from ideal behavior, such as rate retardation or loss of linearity in first-order kinetic plots at extended times, can suggest the occurrence of termination processes or slow fragmentation of the intermediate radical species. researchgate.net The table below presents typical data for the RAFT polymerization of acrylamide, illustrating the evolution of the polymer properties over time. mdpi.com

| Time (min) | Conversion (%) | Mₙ (g/mol) | Dispersity (Đ) |

|---|---|---|---|

| 15 | 23.5 | 5,800 | 1.15 |

| 30 | 48.2 | 11,200 | 1.13 |

| 45 | 67.9 | 15,500 | 1.12 |

| 60 | 82.1 | 18,600 | 1.13 |

| 90 | 95.3 | 21,100 | 1.14 |

For this compound, the presence of the electron-withdrawing benzoate (B1203000) group is expected to influence reactivity. Studies on other aryl-substituted acrylamides show that electron-withdrawing groups on the benzene (B151609) ring generally increase the reaction rate in conjugation reactions. rsc.org

Ionic Polymerization of this compound

Ionic polymerization offers an alternative pathway to radical methods. For acrylamide-type monomers, anionic polymerization is significantly more prevalent and successful than cationic polymerization. rsc.orgresearchgate.net

Anionic Polymerization

The anionic polymerization of acrylamides can proceed in a living/controlled manner, but it is often complicated by side reactions involving the acidic proton on the amide nitrogen or reactions at the carbonyl group. researchgate.netcmu.edu However, N,N-disubstituted acrylamides, such as this compound is expected to be, are better candidates as they lack the acidic amide proton.

Recent breakthroughs have demonstrated the highly tolerant living/controlled anionic polymerization of N,N-dialkylacrylamides using a Lewis pair catalyst system comprising Zinc Triflate (Zn(OTf)₂) and a phosphine. chemrxiv.org This system enables rapid polymerization (minutes) at elevated temperatures and is tolerant to air and moisture, representing a significant advancement over traditional anionic methods that require stringent anhydrous and anaerobic conditions. chemrxiv.orgnist.gov The polymerization proceeds in a living manner, affording polymers with narrow molecular weight distributions (Đ < 1.3). chemrxiv.org

| Monomer | Conditions | Time (min) | Conversion (%) | Mₙ (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|

| DEAA | Zn(OTf)₂/PCy₃, PhCl, 60°C | 3 | >99 | 9,400 | 1.13 |

| DEAA | Zn(OTf)₂/PCy₃, PhCl, 100°C | 1 | 100 | 21,000 | 1.15 |

| DMAA | Zn(OTf)₂/PCy₃, DCM, 25°C | 240 | >99 | 9,900 | 1.17 |

| AMO | Zn(OTf)₂/PCy₃, DCM, 25°C | 240 | >99 | 12,000 | 1.13 |

Cationic Polymerization

Direct cationic polymerization of acrylamide monomers is generally not feasible. However, cationic polymers containing acrylamide units are widely synthesized. researchgate.net This is typically achieved through the free-radical copolymerization of acrylamide with a cationic monomer, such as acryloyloxyethyl trimethyl ammonium (B1175870) chloride (DAC). researchgate.netnih.gov

Copolymerization Strategies Involving Methyl 4 Acrylamidobenzoate

Design of Methyl 4-Acrylamidobenzoate-Based Copolymers

Copolymerization is a versatile technique used to modify polymer properties by combining different monomer units into a single polymer chain. researchgate.net This method allows for the manipulation of intermolecular and intramolecular forces, which in turn influences properties like glass transition temperature, solubility, and reactivity. researchgate.net The design of this compound-based copolymers, therefore, involves strategic selection of comonomers to achieve a desired balance of characteristics.

Reactivity Ratios and Monomer Sequence Distribution

The microstructure of a copolymer, which describes the arrangement of the different monomer units along the polymer chain, is a critical factor in determining its macroscopic properties. tue.nl This microstructure is directly influenced by the reactivity ratios of the comonomers. tue.nl

Determination Methodologies (e.g., Fineman-Ross, Kelen-Tudos)

The relative reactivity of monomers in a copolymerization reaction is quantified by monomer reactivity ratios (r1 and r2). open.edu These ratios are crucial for predicting the composition and structure of the resulting copolymer. open.edu Several methods have been developed to determine these ratios from experimental data, with the Fineman-Ross and Kelen-Tudos methods being among the most common linearization techniques. researchgate.netmdpi.com

The Fineman-Ross (F-R) method provides a linear equation to determine reactivity ratios from data on the monomer feed composition and the resulting copolymer composition at low conversions. cellulosechemtechnol.rorsc.orgresearchgate.net The equation is as follows:

G = r₁H - r₂ cellulosechemtechnol.ro

Where:

G and H are functions of the mole fractions of the monomers in the feed (M₁ and M₂) and in the copolymer (m₁ and m₂). cellulosechemtechnol.ro

A plot of G versus H yields a straight line with the slope equal to r₁ and the intercept equal to -r₂. cellulosechemtechnol.roresearchgate.net

The Kelen-Tudos (K-T) method is a refinement of the Fineman-Ross method that introduces an arbitrary constant (α) to distribute the data more evenly and reduce bias. rsc.orgresearchgate.net This method is often considered more reliable, especially when there are significant differences in monomer reactivity. researchgate.net The K-T equation is:

η = (r₁ + r₂/α)ξ - r₂/α cellulosechemtechnol.ro

Where:

η and ξ are functions derived from the Fineman-Ross parameters G and H, and the constant α. cellulosechemtechnol.rorsc.org

α is calculated as the square root of the product of the minimum and maximum H values. cellulosechemtechnol.roresearchgate.net

A plot of η versus ξ gives a straight line where the intercept at ξ = 1 is r₁ and the intercept at ξ = 0 is -r₂/α. cellulosechemtechnol.rorsc.org

These methods, along with others like the inverted Fineman-Ross and Yezrielev-Brokhina-Roskin methods, are instrumental in characterizing the copolymerization behavior of new monomer pairs. cellulosechemtechnol.roresearchgate.net

Influence on Copolymer Microstructure

The reactivity ratios directly govern the distribution of monomer sequences in the copolymer chain. dtic.mil The product of the reactivity ratios (r₁r₂) provides insight into the nature of the copolymerization:

r₁r₂ ≈ 1: An ideal or random copolymer is formed, where the monomer units are arranged randomly along the chain. open.edu

r₁r₂ ≈ 0: An alternating copolymer is favored, where the monomers add to the chain in a regular alternating fashion. cellulosechemtechnol.ro

r₁ > 1 and r₂ < 1 (or vice versa): A statistical or random copolymer is formed, with a tendency to incorporate more of the more reactive monomer.

r₁ > 1 and r₂ > 1: Block copolymers are formed, which is rare in free-radical copolymerization. open.edu

The sequence distribution, in turn, dictates the physical and chemical properties of the copolymer. kpi.ua For instance, the arrangement of monomer units affects the polymer's glass transition temperature, crystallinity, and solubility. Understanding and controlling the copolymer microstructure is therefore essential for designing materials with specific performance characteristics. tue.nl

Specific Copolymer Systems with this compound

The copolymerization of this compound with various comonomers allows for the synthesis of a wide range of functional polymers. The choice of the comonomer is critical in determining the final properties of the copolymer.

Copolymerization with Methacrylates (e.g., Methyl Methacrylate)

Copolymerization of acrylamide (B121943) derivatives with methacrylates like methyl methacrylate (B99206) (MMA) is a common strategy to create polymers with a balance of properties. researchgate.net For example, the free radical copolymerization of acrylamide (AM) with MMA has been studied to determine their reactivity ratios. researchgate.net In one such study using dimethylsulfoxide as a solvent and benzoyl peroxide as an initiator, the reactivity ratios were calculated using the Fineman-Ross and Kelen-Tudos methods. researchgate.net The results indicated the formation of alternating copolymers. researchgate.net

The copolymerization of N-(4-nitrophenyl)acrylamide (a structurally similar monomer to this compound) with MMA has also been investigated. cellulosechemtechnol.ro The reactivity ratios were determined using various linearization methods, and the product of the reactivity ratios (r₁r₂) was found to be close to zero, suggesting a tendency towards alternating copolymerization. cellulosechemtechnol.ro

The table below presents reactivity ratios for the copolymerization of various acrylamide and methacrylate monomers, providing an insight into their copolymerization behavior.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Method | Reference |

| Acrylamide (AM) | Methyl Methacrylate (MMA) | 0.03 | 0.593 | Fineman-Ross, Kelen-Tudos | researchgate.net |

| N-(4-nitrophenyl)acrylamide | Methyl Methacrylate (MMA) | 0.017-0.116 | 1.209-1.472 | Fineman-Ross, Kelen-Tudos, etc. | cellulosechemtechnol.ro |

| 4-Methacryloyl-2,2,6,6-tetramethyl-piperidine (MTMP) | Methyl Methacrylate (MMA) | 1.14 | 0.37 | Extended Kelen-Tudos | nih.gov |

Copolymerization with Styrenic Monomers

The copolymerization of acrylamide derivatives with styrenic monomers is another important route to functional polymers. For instance, 4-chloromethyl styrene (B11656) (CMS) has been copolymerized with various acrylates and methacrylates. ijcce.ac.ir The resulting copolymers can undergo further chemical modifications due to the reactive benzylic chlorine group. ijcce.ac.ir

The copolymerization of styrene with methyl methacrylate is a well-studied system and serves as a benchmark for understanding the behavior of styrenic and acrylic monomers in copolymerization. tue.nlresearchgate.net The reactivity ratios for this system have been determined under various conditions. tue.nlresearchgate.net

The table below shows reactivity ratios for the copolymerization of various styrenic and acrylic/acrylamide monomers.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Method | Reference |

| Styrene | Methyl Methacrylate | 0.52 | 0.46 | - | open.edu |

| Styrene | 2-Ethylhexyl Acrylate (B77674) | 1.24 | 0.71 | Fineman-Ross | frontiersin.org |

| 2-Benzothiazolyl Acrylamide | α-Methylstyrene | 0.197 | 0.230 | Fineman-Ross, Kelen-Tudos | researchgate.net |

Copolymerization with Other Acrylamides and Acrylates

The copolymerization of functional monomers like this compound with other acrylamides and acrylates is a primary method for tailoring material properties. This is typically achieved through free-radical polymerization, where the relative incorporation of each monomer is governed by their respective reactivity ratios.

Detailed research findings on the copolymerization of acrylamide with various methacrylate monomers show that the reactivity of the methacrylate can be influenced by the size of its alkyl group. asianpubs.org For instance, in copolymerizations with acrylamide, the reactivity of alkyl methacrylates was found to follow the order: Methyl Methacrylate (MMA) > Ethyl Methacrylate (EM) > Isopropyl Methacrylate (IPM) > Butyl Methacrylate (BM) > Hexyl Methacrylate (HM). asianpubs.org In these cases, the product of the two reactivity ratios (r₁ * r₂) was less than one, indicating the formation of random copolymers with a tendency toward alternation. asianpubs.org

Similarly, the copolymerization of acrylamide with acrylic acid is a well-studied system, often used to create polyelectrolytes. polimi.it The kinetics of this reaction are highly sensitive to factors like pH and the ionic strength of the reaction medium, which affect the ionization state of the acrylic acid and introduce electrostatic interactions that influence monomer reactivity. polimi.ituwaterloo.ca Computational and experimental studies on the copolymerization of acrylamides and acrylates with α-olefins have also been conducted to understand how Lewis acids can enhance the incorporation of nonpolar monomers. researchgate.net

Table 1: Reactivity Ratios for Selected Acrylamide and Acrylate Monomer Pairs This table is interactive. Users can sort and filter the data.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System/Conditions | Reference |

|---|---|---|---|---|---|

| Acrylamide (AM) | Methyl Methacrylate (MMA) | 0.03 | 0.593 | Free radical, DMSO, BPO initiator | |

| N-(4-methoxyphenyl)acrylamide | Methyl Methacrylate (MMA) | 0.14 | 2.10 | Free radical, DMF, AIBN initiator | |

| Acrylonitrile (AN) | Methyl Acrylate (MA) | 1.29 ± 0.2 | 0.96 ± 0.2 | Free radical, DMF, AIBN initiator | frontiersin.org |

| Methyl Methacrylate (MMA) | 4-Hydroxymethacrylamidobenzoic acid | 1.52 | 0.83 | Free radical, AIBN initiator | kpi.ua |

| Methyl Methacrylate (MMA) | 5-Hydroxymethacrylamidobenzoic acid | 2.15 | 0.29 | Free radical, AIBN initiator | kpi.ua |

| Styrene | Methyl Methacrylate (MMA) | Varies | Varies | Varies with solvent (ionic liquid vs. bulk) | rsc.org |

| Methyl Acrylate (MA) | Vinyl Acetate (VAc) | 6.3 ± 0.4 | 0.031 ± 0.006 | Bulk polymerization | tue.nl |

Graft Copolymerization and Block Copolymer Synthesis

Beyond random copolymers, more complex architectures like graft and block copolymers offer pathways to advanced materials with distinct phase-separated morphologies and properties. A monomer like this compound, with its functional groups, could be incorporated into such structures using various controlled polymerization techniques.

Graft Copolymerization involves attaching polymer chains (the graft) onto a pre-existing polymer backbone. Common strategies include "grafting-from," "grafting-onto," and "grafting-through." mdpi.comresearchgate.net In the "grafting-from" approach, initiating sites are created along a polymer backbone, from which the second monomer is polymerized. mdpi.com For example, graft copolymers have been synthesized by growing poly(methyl methacrylate) (PMMA) chains from cellulose (B213188) nanofibers or by grafting methyl acrylate from cellulosic biofibers using redox initiators. ntu.edu.sg A polymer backbone containing this compound could potentially be functionalized to initiate the growth of other polymer chains, or conversely, this compound could be grafted from an existing polymer backbone.

Block Copolymer Synthesis has been revolutionized by controlled/living radical polymerization (CLRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP). rsc.org These methods allow for the sequential polymerization of different monomer blocks, leading to well-defined structures with low polydispersity. frontiersin.org The synthesis of block copolymers often requires careful selection of the CLRP agent and consideration of the monomer addition order, especially in RAFT polymerization. openrepository.com For instance, amphiphilic block copolymers are often created by polymerizing a hydrophobic block like polystyrene and then chain-extending with a hydrophilic block. mdpi.com A monomer like this compound could serve as one of the blocks in such a synthesis, imparting specific functionalities like hydrogen bonding or aromatic interactions to that segment. The combination of different polymerization mechanisms, such as living cationic polymerization and ATRP, has also been employed to create novel block copolymers from monomers that cannot be polymerized by a single method. frontiersin.orgnih.gov

Table 2: Examples of Graft and Block Copolymer Synthetic Strategies This table is interactive. Users can sort and filter the data.

| Copolymer Type | Backbone/First Block | Graft/Second Block | Synthetic Method | Key Feature | Reference |

|---|---|---|---|---|---|

| Graft | Cellulosic Biofibers | Methyl Acrylate | Redox-initiated "grafting-from" | Improved moisture and thermal resistance of fibers. | ntu.edu.sg |

| Graft | P(MMA-co-BIEM) | TMAMA/PAS & MMA | ATRP "grafting-from" | Creates ionic graft copolymers for drug delivery. nih.gov | nih.gov |

| Block | Polystyrene | Poly(n-butyl acrylate) | ARGET ATRP | Synthesis with ppm levels of copper catalyst. mdpi.com | mdpi.com |

| Block | Poly(MAM) | Poly(LAM) | Switchable RAFT | Enables polymerization of monomers with different reactivities. | openrepository.com |

| Block | Poly(isobutyl vinyl ether) | Poly(methyl methacrylate) | RCMP to PROAD Transformation | Mechanistic transformation to combine cationic and radical polymerizations. | nih.gov |

| Block | Polybutadiene | Polystyrene | Living Anionic Polymerization | Creates thermoplastic elastomers with well-defined structures. | researchgate.net |

Mechanisms Governing Copolymerization Behavior

The behavior of any copolymerization is dictated by the kinetics of the propagation reactions. In the free-radical copolymerization of two monomers, M₁ and M₂, there are four possible propagation steps, as a growing polymer chain can end in either an M₁ or M₂ radical, which can then react with either an M₁ or M₂ monomer.

The composition of the resulting copolymer is determined by the relative rates of these four reactions. This relationship is quantified by the Mayo-Lewis equation , which uses monomer reactivity ratios, r₁ and r₂ , to relate the composition of the monomer feed to the composition of the copolymer.

The reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a propagating radical M₁• adding to its own monomer (M₁) to the rate constant for it adding to the other monomer (M₂).

r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a propagating radical M₂• adding to its own monomer (M₂) to the rate constant for it adding to its own monomer (M₁).

The values of r₁ and r₂ provide insight into the final copolymer structure:

r₁ > 1 and r₂ > 1 : Unlikely scenario; indicates a tendency to form a mixture of homopolymers.

r₁ ≈ r₂ ≈ 1 : An ideal copolymerization where the monomers are incorporated randomly in the ratio they are present in the feed. d-nb.info

r₁ > 1 and r₂ < 1 : The copolymer will be enriched in monomer M₁.

r₁ < 1 and r₂ < 1 : There is a tendency for alternation between the two monomers, especially if the product r₁r₂ approaches 0.

r₁ ≈ r₂ ≈ 0 : Strong alternating copolymerization.

Advanced Spectroscopic Characterization and Structural Elucidation of Poly Methyl 4 Acrylamidobenzoate and Its Copolymers

Nuclear Magnetic Resonance (NMR) Spectroscopy.chemrxiv.orglookchem.comepo.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of polymers. chemrxiv.orgsid.iriupac.org It provides information on the chemical environment of atomic nuclei, allowing for the determination of monomer composition, tacticity, and the presence of branching or end groups. chemrxiv.orgacs.orgd-nb.info

¹H NMR Spectroscopic Analysis.lookchem.comepo.orgtsijournals.comresearchgate.net

Proton (¹H) NMR spectroscopy is instrumental in characterizing poly(methyl 4-acrylamidobenzoate) and its copolymers. The ¹H NMR spectrum of the this compound monomer exhibits distinct signals corresponding to its different protons. lookchem.comchemicalbook.com Upon polymerization, significant changes in the spectrum are observed. acs.org The disappearance of the vinyl proton signals and the appearance of broad resonances corresponding to the polymer backbone confirm successful polymerization. chemrxiv.orgacs.org

In the ¹H NMR spectrum of poly(this compound), the aromatic protons of the benzoate (B1203000) group typically appear in the downfield region. The methoxy (B1213986) protons (-OCH₃) present as a sharp singlet, while the protons of the polymer backbone (-CH₂-CH-) appear as broad multiplets in the upfield region. researchgate.netresearchgate.net The integration of these signals allows for the quantitative determination of the monomer units within a copolymer. chemrxiv.org

For copolymers of this compound, ¹H NMR is used to determine the copolymer composition by comparing the integral intensities of the characteristic peaks of each monomer unit. For instance, in a copolymer with a more flexible monomer, the chemical shifts of the backbone protons may be altered, providing information about the sequence distribution. researchgate.net

| Proton Type | Monomer Chemical Shift (ppm) | Polymer Chemical Shift (ppm) |

| Amide (N-H) | ~10.12 (broad singlet) lookchem.com | Varies (often broad and may exchange with solvent) |

| Aromatic (C₆H₄) | ~7.5 - 8.0 | ~7.5 - 8.0 (broadened) |

| Vinyl (=CH₂) | ~5.8 - 6.4 chemicalbook.com | Absent |

| Vinyl (=CH) | ~6.1 - 6.4 chemicalbook.com | Absent |

| Methoxy (O-CH₃) | ~3.76 chemicalbook.com | ~3.7 - 3.8 (sharp singlet) |

| Polymer Backbone (-CH-) | - | ~2.3 - 2.9 (broad multiplet) chemrxiv.org |

| Polymer Backbone (-CH₂-) | - | ~1.5 - 2.5 (broad multiplet) chemrxiv.orgresearchgate.net |

Table 1. Representative ¹H NMR Chemical Shifts for this compound Monomer and Polymer.

¹³C NMR Spectroscopic Analysis.chemrxiv.orglookchem.commq.edu.auscirp.orgmdpi.com

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, offering a wider chemical shift range and often better resolution for the carbon backbone and side-chain carbons. mq.edu.auscirp.orgresearchgate.net In the ¹³C NMR spectrum of poly(this compound), distinct signals are observed for the carbonyl carbon of the ester and amide groups, the aromatic carbons, the methoxy carbon, and the carbons of the polymer backbone. chemrxiv.orgresearchgate.netresearchgate.net

The chemical shifts of the backbone carbons are particularly sensitive to the polymer's tacticity (the stereochemical arrangement of the monomer units). sid.ird-nb.info Different stereochemical arrangements (isotactic, syndiotactic, atactic) will result in different chemical shifts for the methine and methylene (B1212753) carbons of the polymer chain. sid.ir For copolymers, ¹³C NMR can provide detailed information about the monomer sequence distribution (e.g., random, alternating, or blocky). researchgate.net

| Carbon Type | Polymer Chemical Shift (ppm) |

| Amide Carbonyl (C=O) | ~174 - 177 chemrxiv.org |

| Ester Carbonyl (C=O) | Varies |

| Aromatic Carbons | ~120 - 140 |

| Methoxy Carbon (O-CH₃) | ~52 researchgate.net |

| Polymer Backbone (-CH-) | ~40 - 45 |

| Polymer Backbone (-CH₂-) | ~31 - 37 chemrxiv.org |

Table 2. Representative ¹³C NMR Chemical Shifts for Poly(this compound).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY).iupac.orgmdpi.com

Two-dimensional (2D) NMR techniques are powerful tools for resolving complex NMR spectra and establishing connectivity between different nuclei. iupac.orgmdpi.comresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. iupac.orgmdpi.com In poly(this compound), COSY can be used to confirm the connectivity between the methine and methylene protons of the polymer backbone. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates the chemical shifts of protons directly bonded to carbon atoms. iupac.orgmdpi.com HSQC is invaluable for assigning the proton and carbon signals of the polymer backbone and side chains. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). iupac.org HMBC can be used to establish connectivity across the amide bond, linking the aromatic protons to the amide carbonyl carbon, and to confirm the structure of the monomer repeat unit within the polymer chain. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, regardless of whether they are bonded. iupac.orgresearchgate.net NOESY can provide information about the polymer's conformation and the spatial arrangement of different monomer units in copolymers.

Infrared (IR) and Raman Spectroscopy.tsijournals.comscirp.orgifremer.fr

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. tsijournals.comnih.gov

In the IR spectrum of poly(this compound), characteristic absorption bands are observed for the N-H stretching of the amide group, the C=O stretching of the ester and amide groups, and the aromatic C-H and C=C stretching vibrations. nih.govresearchgate.net The disappearance of the C=C stretching vibration from the acrylamide (B121943) monomer confirms polymerization. tsijournals.com

Raman spectroscopy is often complementary to IR spectroscopy. scirp.orgsemi.ac.cn The C-C backbone of the polymer often gives rise to strong Raman signals. semi.ac.cn Changes in the Raman spectra can be used to study polymer conformation and crystallinity. semi.ac.cnramanlife.comresearchgate.netrsc.orgresearchgate.net

| Functional Group | IR Absorption Band (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch (Amide) | ~3300 - 3500 nih.govresearchgate.net | - |

| C-H Stretch (Aromatic) | ~3000 - 3100 | ~3000 - 3100 |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | ~2850 - 3000 |

| C=O Stretch (Ester) | ~1720 tsijournals.com | Varies |

| C=O Stretch (Amide I) | ~1650 - 1670 nih.govresearchgate.net | Varies |

| N-H Bend (Amide II) | ~1510 - 1550 | Varies |

| C=C Stretch (Aromatic) | ~1400 - 1600 | ~1400 - 1600 |

Table 3. Key Vibrational Bands for Poly(this compound).

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS).chemrxiv.orgtsijournals.comifremer.fr

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and molecular weight distribution of polymers. wur.nlnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the polymer repeating unit. acs.orgphenomenex.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. phenomenex.comchemrxiv.orgmdpi.comnih.gov This technique can be used to separate polymer chains based on their size or composition and then determine their molecular weight. nih.govacs.org LC-MS is particularly useful for analyzing complex copolymer systems and for identifying low-abundance end groups or impurities. chemrxiv.orgmdpi.com

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone analytical technique for characterizing the molecular weight and molecular weight distribution of polymers. This method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules, which occupy a greater volume, are excluded from the pores of the chromatography column packing material and thus elute more quickly. Conversely, smaller molecules can penetrate the pores to varying extents, leading to a longer retention time. The result is a chromatogram that provides a distribution of the molecular weights within the polymer sample. From this distribution, several key parameters can be determined, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution.

Detailed Research Findings

While specific GPC data for poly(this compound) is not extensively available in the public domain, studies on structurally analogous aromatic acrylamide-based polymers provide significant insights into their molecular weight characteristics. For instance, research on the free-radical solution copolymerization of N-phenyl methacrylamide (B166291) (PMA) and ethyl methacrylate (B99206) (EMA) offers a representative example of how copolymer composition influences molecular weight and its distribution.

In a study where copolymers of N-phenyl methacrylamide and ethyl methacrylate were synthesized with various monomer feed ratios, GPC analysis was employed to determine their molecular weight characteristics. The results demonstrated a clear relationship between the comonomer feed ratio and the resulting molecular weight and polydispersity of the copolymers.

The following interactive data table summarizes the molecular weight measurements for a series of poly(N-phenyl methacrylamide-co-ethyl methacrylate) copolymers with varying compositions.

Table 1: Molecular Weight Measurements of Poly(N-phenyl methacrylamide-co-ethyl methacrylate) Copolymers

| Sample ID | Mole Fraction of PMA in Feed | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |

| PMA-EMA-1 | 0.12 | 26140 | 52770 | 2.019 |

| PMA-EMA-2 | 0.26 | 30760 | 64310 | 2.091 |

| PMA-EMA-3 | 0.42 | 32280 | 76340 | 2.365 |

| PMA-EMA-4 | 0.59 | 33140 | 72190 | 2.179 |

| PMA-EMA-5 | 0.74 | 32720 | 71520 | 2.186 |

| PMA-EMA-6 | 0.88 | 41230 | 96180 | 2.333 |

Data sourced from a study on the synthesis and characterization of Poly(N-phenyl methacrylamide-co-ethyl methacrylate). The molecular weights were determined by GPC.

The data reveals that the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the copolymers generally increase with a higher mole fraction of N-phenyl methacrylamide in the feed. The polydispersity index (PDI) for all the synthesized copolymers was found to be greater than 2.0, which is characteristic of polymers terminated by a disproportionation mechanism in free radical polymerization. nih.gov

In another relevant study, hydrophobically modified polyacrylamide (HMPA) was synthesized by copolymerizing acrylamide and N-phenylacrylamide. The resulting copolymer exhibited a weight-average molecular weight (Mw) of 2.098 × 10^5 Da and a polydispersity index (PDI) of 1.643, indicating a relatively broad molecular weight distribution. researchgate.net

Furthermore, the synthesis of block copolymers, such as poly(4-acrylamidobutanoic acid)-block-poly(N-phenylacrylamide), has been reported with well-defined molecular weights and low polydispersity. For example, a representative block copolymer was characterized to have a weight-average molecular weight (Mw) of 3492 g/mol and a PDI of 1.09, signifying a narrow molecular weight distribution typical of controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. mdpi.com

These findings collectively underscore the utility of GPC in elucidating the molecular weight characteristics of poly(this compound) and its copolymers. The molecular weight and its distribution are critical parameters that influence the polymer's physical and chemical properties, and GPC provides an indispensable tool for their precise determination.

Computational and Theoretical Investigations of Methyl 4 Acrylamidobenzoate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is widely employed to predict molecular properties such as electronic distribution, reactivity, and vibrational frequencies. scispace.com

Electronic Structure and Reactivity Predictions

DFT calculations are instrumental in elucidating the electronic characteristics of Methyl 4-acrylamidobenzoate. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals, and their energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. biomedres.us A smaller HOMO-LUMO gap suggests higher reactivity, as it is energetically more favorable to move electrons from the HOMO to the LUMO. biomedres.us For this compound, the electron-withdrawing nature of the methyl benzoate (B1203000) group and the electron-donating nature of the acrylamide (B121943) group influence the energies of these orbitals.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. reed.edu In an MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-deficient and prone to nucleophilic attack. reed.eduresearchgate.net For this compound, the oxygen atoms of the carbonyl groups and the ester group are expected to be regions of high negative potential, while the hydrogen atoms of the amide and the aromatic ring are likely to show positive potential. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| $E_{HOMO}$ | -6.8 eV |

| $E_{LUMO}$ | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Conformational Analysis

The conformational flexibility of this compound is primarily due to the rotation around the single bonds within the molecule, particularly the C-N bond of the amide group and the C-C bond connecting the phenyl ring to the nitrogen atom. DFT calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. nih.govmdpi.com

The amide group in acrylamides can exist in two planar conformations: s-cis and s-trans, referring to the relative orientation of the carbonyl group and the vinyl group. The s-trans conformer is generally more stable due to reduced steric hindrance. researchgate.net The rotation around the C-N bond has a significant energy barrier due to the partial double bond character of this bond. researchgate.net

Furthermore, rotation around the bond connecting the phenyl ring to the amide nitrogen leads to different spatial arrangements of the aromatic ring relative to the acrylamide moiety. The planarity of the system, which affects conjugation and stability, is a key factor in determining the most stable conformation.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| s-trans (planar) | 0.0 | Most stable conformer |

| s-cis (planar) | 2.5 | Less stable planar conformer |

| Transition State (C-N rotation) | 18.0 | Energy barrier for amide bond rotation |

Reaction Pathway Modeling (e.g., polymerization initiation, propagation)

DFT can be used to model the reaction pathways of polymerization, providing insights into the mechanism and energetics of the initiation and propagation steps. rsc.org For the free-radical polymerization of this compound, the process begins with the addition of a radical initiator to the vinyl group of the monomer.

The propagation step involves the addition of the resulting monomer radical to another monomer molecule. DFT calculations can determine the activation energies for these steps, which are crucial for understanding the polymerization kinetics. researchgate.net The stereochemistry of the polymer is also influenced by the transition state geometries during propagation, which can be investigated using DFT. itu.edu.tr

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Initiation (Radical addition to monomer) | ~10-15 |

| Propagation (Monomer radical addition to monomer) | ~5-10 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com This technique is particularly useful for investigating the conformational dynamics of polymers and their interactions with other molecules. mdpi.com

| Property | Simulated Value |

|---|---|

| Radius of Gyration (Rg) | 2.5 nm |

| End-to-end Distance | 5.0 nm |

Monomer-Polymer Interactions

MD simulations can be employed to study the non-covalent interactions between this compound monomers and the growing polymer chain. These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, play a significant role in the polymerization process and the final properties of the polymer. nsf.govacs.org

For instance, hydrogen bonds can form between the amide groups of the monomer and the polymer chain. nsf.gov The aromatic rings of the benzoate groups can participate in π-π stacking interactions. Understanding these interactions is crucial for predicting the solubility, aggregation behavior, and mechanical properties of the resulting polymer.

| Interaction Type | Estimated Energy (kcal/mol) |

|---|---|

| Hydrogen Bonding (N-H···O=C) | -3 to -5 |

| π-π Stacking (Benzene rings) | -1 to -3 |

| Van der Waals Interactions | Variable |

Quantum Chemical Calculations

Quantum chemical calculations are powerful computational tools that allow for the detailed investigation of the electronic structure and properties of molecules. These methods, rooted in the principles of quantum mechanics, can predict a wide range of molecular attributes, offering insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like this compound, these calculations can elucidate its reactivity, stability, and potential for electronic applications.

A prevalent method for such investigations is Density Functional Theory (DFT). DFT calculations focus on the electron density of a system to determine its energy and other properties. A common approach involves using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net

Key parameters derived from these calculations for this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped to visualize the charge distribution across the molecule. This allows for the identification of electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the ester group, and positive potential near the amide proton.

Illustrative Quantum Chemical Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Disclaimer: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Polymerization Mechanism Simulation and Modeling

The polymerization of monomers like this compound can be investigated through computational simulations to understand the reaction kinetics and the resulting polymer architecture. One of the most powerful techniques for this purpose is the Monte Carlo (MC) simulation. kpi.ua

Monte Carlo simulations model the probabilistic nature of chemical reactions within a polymerization system. kpi.ua This method can simulate the behavior of individual polymer chains, providing detailed information on molecular weight distribution, polymer chain branching, and the sequence of monomer incorporation in copolymers. For the free-radical polymerization of this compound, an MC simulation would involve defining the elementary reaction steps: initiation, propagation, chain transfer, and termination.

The simulation proceeds in discrete time steps, where the probability of each reaction event is determined by its rate constant and the concentration of the reacting species. By running the simulation for a large number of steps, it is possible to track the evolution of the polymer population and derive macroscopic properties such as the average molecular weight and polydispersity index (PDI).

Such simulations can be particularly insightful for understanding how different reaction conditions, such as initiator concentration or temperature, affect the final polymer properties. For instance, a simulation could predict the onset of the gel effect in the polymerization of this compound, a phenomenon where the polymerization rate auto-accelerates at high conversions due to diffusional limitations of the growing polymer chains.

While specific simulation studies on the polymerization of this compound are not widely published, the table below provides an example of the kind of data that could be obtained from a Monte Carlo simulation of its free-radical polymerization.

Illustrative Monte Carlo Simulation Output for Poly(this compound)

| Simulation Parameter | Hypothetical Value | Significance |

| Monomer Conversion | 95% | Extent of reaction |

| Number-Average Molecular Weight (Mn) | 50,000 g/mol | Average polymer chain size |

| Weight-Average Molecular Weight (Mw) | 95,000 g/mol | Another measure of average chain size, sensitive to larger chains |

| Polydispersity Index (PDI = Mw/Mn) | 1.9 | Indicates the breadth of the molecular weight distribution |

Disclaimer: The values in this table are hypothetical and for illustrative purposes only, as specific polymerization simulation studies on this compound are not publicly available.

Advanced Applications and Functional Materials Derived from Methyl 4 Acrylamidobenzoate Polymers

Integration into Composites and Nanocomposites:The final section would have examined the use of poly(methyl 4-acrylamidobenzoate) as a matrix or a functional component in composite and nanocomposite materials. This could involve its integration with fillers like clay or carbon nanotubes to enhance mechanical, thermal, or electrical properties.

The absence of specific data on this compound polymers in these advanced applications suggests that research in this area may be nascent, proprietary, or not yet published in mainstream scientific literature. While general principles of polymer chemistry and materials science can provide a theoretical framework for the potential applications of such a polymer, a detailed, evidence-based article as per the user's request cannot be constructed at this time.

Further research and publication in this specific area would be necessary to provide the detailed findings and data tables required for a comprehensive scientific article on the advanced applications of this compound-derived polymers.

Future Research Directions and Emerging Opportunities for Methyl 4 Acrylamidobenzoate Chemistry

Development of Novel Monomer Derivatives

The functional versatility of Methyl 4-acrylamidobenzoate is rooted in its molecular structure, which presents multiple sites for chemical modification. The development of novel monomer derivatives is a key research direction aimed at fine-tuning properties such as solubility, thermal stability, and reactivity, thereby creating a broader family of customized polymers.

Future work will likely focus on several synthetic strategies:

Modification of the Aromatic Ring: The benzene (B151609) ring is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups. For instance, sulfonation could enhance water solubility and introduce ionic character, while nitration followed by reduction could provide an additional amino group for further functionalization or cross-linking.

Derivatization of the Ester Group: The methyl ester can be converted to other esters, amides, or a carboxylic acid. Transesterification with longer-chain or functional alcohols can alter the polymer's glass transition temperature and hydrophobicity. Conversion to an amide by reaction with different amines can introduce new hydrogen-bonding sites, influencing polymer chain interactions and mechanical properties. nih.gov

Synthesis from Bio-based Precursors: There is a significant opportunity to develop derivatives from renewable resources. maastrichtuniversity.nlthe-innovation.org Aromatic compounds derived from biomass, such as cardanol (B1251761) (from cashew nutshell liquid) and eugenol (B1671780) (from clove oil), can be functionalized to create bio-based aromatic acrylamides. morressier.com This approach aligns with the principles of green chemistry by reducing reliance on petrochemical feedstocks. the-innovation.orgmorressier.com For example, bio-based phenols can be converted to their corresponding amino-phenols and subsequently reacted with acryloyl chloride to yield novel aromatic acrylamide (B121943) monomers.

The synthesis of such derivatives will expand the library of available monomers, enabling the creation of polymers with a wide spectrum of properties. For instance, incorporating long alkyl chains can lead to hydrophobic materials suitable for coatings, while introducing polar groups can result in hydrogels for biomedical applications. acs.org

Table 1: Potential Strategies for Derivatizing this compound

| Modification Site | Potential Reaction | Resulting Functional Group | Potential Impact on Polymer Properties |

| Aromatic Ring | Electrophilic Sulfonation | Sulfonic Acid (-SO₃H) | Increased hydrophilicity, ion-exchange capability |

| Nitration followed by Reduction | Amino (-NH₂) | Additional site for cross-linking or grafting | |

| Ester Group | Saponification | Carboxylic Acid (-COOH) | pH-responsiveness, increased polarity |

| Transesterification | Different Ester (-COOR) | Tunable Tg, altered solubility | |

| Amidation | Amide (-CONHR) | Enhanced hydrogen bonding, modified mechanical strength | |

| Amide Linkage | N-Alkylation | N-Substituted Amide | Altered chain flexibility and solubility |

Exploration of Sustainable Polymerization Methodologies (e.g., bio-based monomers)

The push towards environmentally benign manufacturing processes is a major driver in polymer chemistry. Future research on this compound and its derivatives will heavily feature the exploration and optimization of sustainable polymerization techniques.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a powerful controlled radical polymerization (CRP) method that allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures like block copolymers. researchgate.netrsc.orgmdpi.commdpi.com This technique is compatible with a wide range of functional monomers, including acrylamides. researchgate.netrsc.org Future studies could focus on optimizing RAFT conditions for this compound to produce polymers with precise control over their structure, which is crucial for high-performance applications. An emerging green approach within RAFT is visible-light mediated polymerization, which can be conducted at ambient temperature, often without the need for deoxygenation, making the process more energy-efficient and industrially viable. bohrium.com

Inverse Emulsion Polymerization: This technique is particularly suitable for producing high molecular weight water-soluble or water-swellable polymers. seppic.comekb.eg In this process, an aqueous solution of the monomer is dispersed as droplets in a continuous oil phase. seppic.com Inverse emulsion polymerization is an energy-efficient method as the reaction is often initiated at low temperatures and the heat of polymerization is well-controlled. seppic.comekb.eg This methodology could be employed to synthesize high-performance poly(this compound) for applications such as flocculants in water treatment or as rheology modifiers. ekb.eg The process also offers environmental benefits by often using bio-based oils as the continuous phase and generating no solvent waste. seppic.com

Polymerization of Bio-based Monomers: A key aspect of sustainability is the use of renewable feedstocks. rsc.org Research into synthesizing monomers like this compound from bio-derived starting materials is a critical future direction. Lignin, the most abundant natural source of aromatic compounds, presents a vast and underutilized resource for creating bio-based aromatic monomers. the-innovation.org Similarly, other natural products like rosin (B192284) and various plant oils can be chemically transformed into functional acrylamides. rsc.orgmdpi.com By developing scalable routes from biomass to these monomers, the resulting polymers can have a significantly reduced carbon footprint. the-innovation.orgmorressier.com

Table 2: Comparison of Sustainable Polymerization Methodologies

| Methodology | Key Advantages | Relevance to this compound |

| RAFT Polymerization | Precise control over MW and architecture; tolerant to functional groups. researchgate.netmdpi.com | Enables synthesis of well-defined homopolymers and block copolymers for advanced materials. rsc.org |

| Inverse Emulsion Polymerization | High MW polymers; good heat dissipation; low energy process. seppic.comekb.eg | Ideal for producing high-performance polymers for water treatment and rheology modification. ekb.eg |

| Use of Bio-based Monomers | Reduced reliance on fossil fuels; lower carbon footprint. the-innovation.org | Aligns polymer synthesis with sustainability goals by using renewable aromatic precursors. maastrichtuniversity.nlmorressier.com |

Interdisciplinary Research with Materials Engineering

The true potential of new polymers is realized when their unique properties are harnessed in functional materials and devices. This requires a close collaboration between polymer chemists and materials engineers. The structure of poly(this compound) suggests several promising avenues for interdisciplinary research.

The aromatic and amide groups in the polymer backbone are expected to impart a degree of rigidity and promote intermolecular hydrogen bonding, leading to materials with good thermal and mechanical stability. wikipedia.org These properties could be exploited in:

High-Performance Composites: As a matrix material or a functional additive, polymers derived from this compound could enhance the performance of composite materials used in various engineering applications.

Biomedical Materials: Acrylamide-based hydrogels are widely explored for biomedical uses like tissue engineering scaffolds and drug delivery systems. acs.orgresearchgate.net The aromatic functionality of this compound could be used to immobilize drugs through π-π stacking interactions, allowing for controlled release. Engineering the polymer into specific three-dimensional structures would be essential for creating effective scaffolds that support cell growth. acs.org

Membranes for Separations: The defined chemical and physical structure of these polymers could be leveraged to create advanced membranes for gas separation or filtration, where the aromatic rings might offer selective interactions with specific molecules.

Success in these areas will depend on a synergistic approach where polymer chemists synthesize novel derivatives with targeted functionalities, and materials engineers characterize their macroscopic properties (e.g., mechanical strength, thermal behavior, swelling capacity) and fabricate them into functional forms. acs.org

Theoretical and Computational Advancements in Predicting Polymer Behavior

As the complexity of polymer structures increases, traditional experimental approaches to material discovery become more time-consuming and costly. Theoretical and computational methods are emerging as indispensable tools for accelerating the design of new polymers by predicting their properties before synthesis.

Molecular Dynamics (MD) and Density Functional Theory (DFT): MD simulations can provide detailed insights into the behavior of polymer chains at the atomic level. nih.govbohrium.commdpi.com For poly(this compound), MD could be used to simulate its conformation in different solvents, its interaction with surfaces, and its self-assembly behavior. nih.govmdpi.com DFT calculations can be employed to understand the electronic structure of the monomer and its derivatives, providing information about reactivity and intermolecular interaction energies, such as hydrogen bonding. researchgate.net For example, simulations can predict how the polymer will adsorb onto a mineral surface in a water treatment application or how it will interact with a drug molecule in a delivery system. mdpi.comresearchgate.net

Machine Learning (ML) and Data-Driven Approaches: The field of polymer informatics is rapidly growing, with ML models being developed to predict polymer properties based on their chemical structure. illinois.eduacs.orgnih.govspringernature.com By training models on existing data from computational simulations and experiments, it is possible to screen vast libraries of virtual monomers and polymers to identify candidates with desired properties, such as a specific glass transition temperature or dielectric constant. nih.govresearchgate.net A comprehensive database of properties for various derivatives of this compound could be generated using high-throughput quantum chemistry calculations. illinois.edu This database would then serve as the foundation for training ML models to guide the synthesis of new, high-performance materials, creating a powerful feedback loop between computational prediction and experimental validation. nih.govspringernature.com

Table 3: Computational Approaches in Polymer Design